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molecular formula C9H8F2O3 B067655 4-(Difluoromethoxy)-3-methoxybenzaldehyde CAS No. 162401-70-9

4-(Difluoromethoxy)-3-methoxybenzaldehyde

Cat. No. B067655
M. Wt: 202.15 g/mol
InChI Key: KGPOVKAYCXTCQS-UHFFFAOYSA-N
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Patent
US08394789B2

Procedure details

A mixture of 4-hydroxy-3-methoxybenzaldehyde (6 g), Cs2CO3 (25.7 g) and methyl 2-chloro-2,2-difluoroacetate (5 ml) in DMF (50 ml) was stirred at 90° C. for 1 h. At room temperature, the reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed twice with water, brine, dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by chromatography on silica gel in heptane/ethyl acetate [1:1 (v/v)] as eluent.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:10][CH3:11].C([O-])([O-])=O.[Cs+].[Cs+].Cl[C:19]([F:25])([F:24])C(OC)=O.O>CN(C=O)C>[F:24][CH:19]([F:25])[O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:10][CH3:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1)OC
Name
Cs2CO3
Quantity
25.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
5 mL
Type
reactant
Smiles
ClC(C(=O)OC)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed twice with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel in heptane/ethyl acetate [1:1 (v/v)] as eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC(OC1=C(C=C(C=O)C=C1)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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